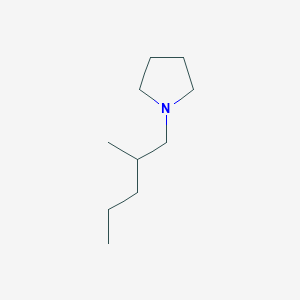
1-(2-methylpentyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylpentyl)pyrrolidine, also known as N-Methyl-2-pyrrolidone (NMP), is a versatile organic compound with a wide range of applications. It is a colorless, hygroscopic, and water-soluble liquid with a mild odor. NMP is used in a variety of industries, such as pharmaceuticals, cosmetics, and electronics, due to its unique properties. NMP is also used as a solvent in the synthesis of other compounds.
Wirkmechanismus
NMP is a non-polar solvent, which means that it is capable of solubilizing a variety of organic compounds. It has a high dielectric constant, which allows it to interact with polar molecules, such as proteins and nucleic acids. NMP also has a low vapor pressure, which makes it an ideal solvent for a variety of applications.
Biochemical and Physiological Effects
NMP has been shown to have a variety of biochemical and physiological effects. It has been shown to have an effect on the activity of enzymes, such as cytochrome P450, which is involved in the metabolism of drugs. NMP has also been shown to have an effect on the activity of proteins involved in cell signaling pathways, such as the MAPK pathway. NMP has also been shown to affect the activity of transcription factors, such as NF-κB, which is involved in the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
NMP has several advantages for use in laboratory experiments. It is a non-toxic, non-flammable, and non-volatile solvent, which makes it safe to use in the laboratory. It is also a relatively inexpensive solvent, which makes it an attractive choice for many applications. However, NMP is not miscible with water, which can limit its use in some experiments. Additionally, NMP is hygroscopic, which means that it can easily absorb moisture from the air, which can affect the results of experiments.
Zukünftige Richtungen
NMP has a wide range of potential applications, and there are many potential future directions for research. For example, NMP could be used in the development of new drug delivery systems, as a solvent for the synthesis of organic compounds, or as a medium for enzymatic reactions. Additionally, NMP could be used in the preparation of nanoparticles, in the extraction of proteins and other biomolecules, or in the purification of proteins. Finally, NMP could be used to study the biochemical and physiological effects of other compounds, such as drugs or environmental pollutants.
Synthesemethoden
NMP can be synthesized by the reaction of 2-methylpentanal with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds in two steps. First, the aldehyde is converted to the corresponding oxime, and then the oxime is hydrolyzed to the desired product. The reaction can be carried out in either aqueous or organic media. The reaction is usually carried out at temperatures ranging from 0-100°C, and the reaction time can vary from several minutes to several hours, depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
NMP has been extensively studied for its potential use in a variety of scientific applications. It has been used as a solvent in the synthesis of organic compounds and as a medium for enzymatic reactions. NMP has also been used in the production of polymers, in the extraction of proteins and other biomolecules, and in the purification of proteins. NMP has also been used in the preparation of nanoparticles and in the separation of proteins by size-exclusion chromatography.
Eigenschaften
IUPAC Name |
1-(2-methylpentyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-3-6-10(2)9-11-7-4-5-8-11/h10H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQVKKWEXFEXLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CN1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpentyl)pyrrolidine | |
CAS RN |
1865275-60-0 |
Source


|
| Record name | 1-(2-methylpentyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

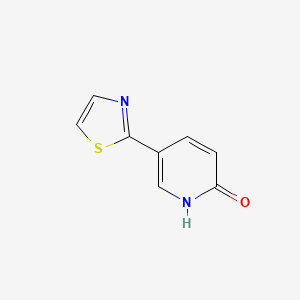

![1-[2-(1,3-dioxolan-2-yl)ethyl]-4-methylpiperazine](/img/structure/B6598070.png)
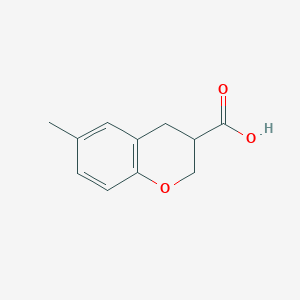


![2-azabicyclo[2.2.2]oct-5-en-3-one](/img/structure/B6598091.png)
![bicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B6598092.png)
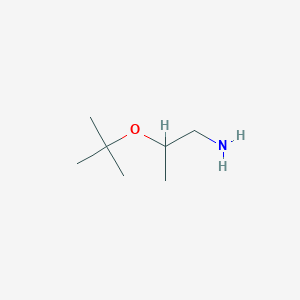
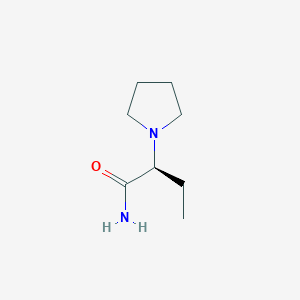

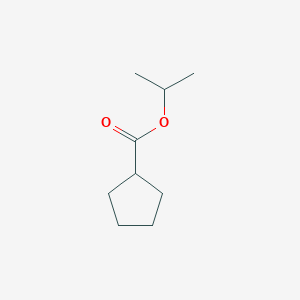
![(1,3-thiazol-5-yl)methyl N-[(2R,5R)-5-amino-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B6598157.png)
